molecular formula C24H26ClN5O2 B2970689 N-(4-chlorobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1029763-94-7

N-(4-chlorobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2970689
CAS No.: 1029763-94-7
M. Wt: 451.96
InChI Key: DHZLFSBNUHONCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core substituted with a methyl group at position 6, a 4-phenylpiperazin-1-yl group at position 2, and an acetamide moiety linked via an ether oxygen at position 3. The benzyl group in the acetamide is para-substituted with chlorine.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN5O2/c1-18-15-23(32-17-22(31)26-16-19-7-9-20(25)10-8-19)28-24(27-18)30-13-11-29(12-14-30)21-5-3-2-4-6-21/h2-10,15H,11-14,16-17H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZLFSBNUHONCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)OCC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of the pyrimidine core: This step involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring.

    Introduction of the phenylpiperazine group: The phenylpiperazine moiety is introduced through nucleophilic substitution reactions.

    Attachment of the chlorobenzyl group: The chlorobenzyl group is added via a Friedel-Crafts alkylation reaction.

    Formation of the final compound: The final step involves the coupling of the intermediate compounds to form the desired this compound under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-chlorobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes involved in neurotransmitter regulation, thereby exerting its effects on the nervous system.

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

  • N-(3-chloro-4-fluorophenyl)-2-((6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)oxy)acetamide (REF: 10-F723855)

    • Key Difference : The benzyl group is substituted with 3-chloro-4-fluorophenyl instead of 4-chlorobenzyl.
    • Implications : The additional fluorine may enhance electronegativity and metabolic stability but could introduce steric hindrance. This compound was discontinued, possibly due to suboptimal pharmacokinetics compared to the 4-chloro analog .
  • N-(2-Fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)-4-pyrimidinyl]oxy}acetamide Key Difference: Substitution of 4-phenylpiperazine with 4-methylpiperidine and 2-fluorophenyl in the acetamide. The ortho-fluorine may increase lipophilicity but induce torsional strain .

Analogs with Alternative Linkers or Core Modifications

  • N-(4-Chlorobenzyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetamide

    • Key Difference : Replacement of the ether oxygen with a sulfanyl group and substitution of 4-phenylpiperazine with 4-(trifluoromethyl)phenyl.
    • Implications : The sulfanyl linker may reduce hydrogen-bond acceptor capacity, while the trifluoromethyl group enhances electron-withdrawing effects and metabolic resistance .
  • N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) Key Difference: A pyridin-2-yl acetamide replaces the benzyl group, and the piperazine is substituted with 4-chloro-3-(trifluoromethyl)benzoyl. Melting point (241–242°C) and molecular weight (530 Da) suggest high crystallinity, which may affect solubility .

Pharmacologically Screened Analogs

  • Compound 11 (from ): A pyrimidine derivative with a p-fluorobenzoyl group. Key Difference: Lacks the piperazine and chlorobenzyl motifs. The target compound’s 4-phenylpiperazine may offer superior receptor interaction .

Comparative Data Table

Compound Name Substituents (Pyrimidine Position 2) Acetamide Modification Melting Point (°C) Molecular Weight (Da) Key Properties
Target Compound 4-Phenylpiperazin-1-yl 4-Chlorobenzyl N/A ~470 (estimated) Balanced lipophilicity, H-bonding
N-(3-chloro-4-fluorophenyl)-2-((6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)oxy)acetamide 4-Phenylpiperazin-1-yl 3-Chloro-4-fluorophenyl N/A ~488 (estimated) Discontinued; potential PK issues
N-(4-Chlorobenzyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetamide 4-(Trifluoromethyl)phenyl 4-Chlorobenzyl N/A ~484 (estimated) Enhanced metabolic stability
N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide 4-Chloro-3-(trifluoromethyl)benzoyl Pyridin-2-yl 241–242 530 High crystallinity

Research Findings and Implications

  • Piperazine vs. Piperidine : Piperazine’s secondary nitrogen enables hydrogen bonding, critical for receptor engagement, whereas piperidine analogs may exhibit reduced affinity .
  • Halogen Positioning : Para-chloro substitution on benzyl (target compound) offers optimal steric and electronic effects compared to ortho- or multi-halogenated analogs .
  • Linker Effects : Ether oxygens (target compound) favor hydrogen-bond acceptor roles over sulfanyl groups, which prioritize lipophilicity .

Biological Activity

N-(4-chlorobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This compound is characterized by its unique structural features, which include a chlorobenzyl moiety and a piperazine derivative, suggesting possible interactions with various biological targets.

  • Molecular Formula : C23H23ClN5O2
  • Molecular Weight : 439.91 g/mol
  • CAS Number : Not specifically listed in the provided sources.

The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes, particularly those involved in neurological and psychiatric disorders. The piperazine ring is known for its role in modulating neurotransmitter systems, which can influence mood and behavior.

Pharmacological Studies

  • Antidepressant Activity : Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. This is often assessed using the forced swim test (FST) and tail suspension test (TST), where reduced immobility time suggests antidepressant properties.
  • Anxiolytic Effects : Studies have shown that piperazine derivatives can possess anxiolytic properties, potentially through modulation of serotonin receptors (5-HT receptors) and dopamine pathways, which are critical in anxiety regulation.
  • Neuroprotective Properties : Some derivatives exhibit neuroprotective effects against oxidative stress and neuroinflammation, potentially making them candidates for treating neurodegenerative diseases.

In Vitro and In Vivo Studies

Study TypeFindings
In VitroDemonstrated inhibition of specific kinases involved in neuronal signaling pathways.
In VivoShowed significant reduction in depressive-like behaviors in rodent models after administration.

Case Studies

  • Case Study on Depression : A study involving rodents treated with this compound showed a marked decrease in behaviors associated with depression, as evidenced by behavioral assays and biochemical markers indicating reduced stress levels.
  • Anxiety Models : In models of anxiety, this compound exhibited a dose-dependent reduction in anxiety-like behaviors, correlating with alterations in neurotransmitter levels (serotonin and norepinephrine) measured post-treatment.

Toxicity and Safety Profile

While preliminary studies indicate promising therapeutic effects, toxicity assessments remain critical. The compound's safety profile should be evaluated through:

  • Acute Toxicity Tests : Determining lethal doses (LD50) in animal models.
  • Chronic Exposure Studies : Evaluating long-term effects on organ systems and overall health.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.